molecular formula C11H15NO2 B8722600 1-(4-Amino-2-hydroxy-3-propyl-phenyl)-ethanone

1-(4-Amino-2-hydroxy-3-propyl-phenyl)-ethanone

Cat. No. B8722600
M. Wt: 193.24 g/mol
InChI Key: XPNYJCJVAVZWSK-UHFFFAOYSA-N
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Patent
US07816523B2

Procedure details

To N1-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide (1.0 g, 4.3 mmol) in absolute ethanol (15 mL) is added 6N HCl (15 mL). The reaction mixture is refluxed for 3 h. The reaction mixture is cooled to RT and quenched into saturated aqueous NaHCO3. The mixture is extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried over Na2SO4 and concentrated. Obtained is the title compound (827 mg, 99%). LC-MS (m/e): 194 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(=O)C)=[C:6]([CH2:14][CH2:15][CH3:16])[C:5]=1[OH:17])(=[O:3])[CH3:2].Cl>C(O)C>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH3:2])=[C:5]([OH:17])[C:6]=1[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(C=C1)NC(C)=O)CCC)O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched into saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)C(C)=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.